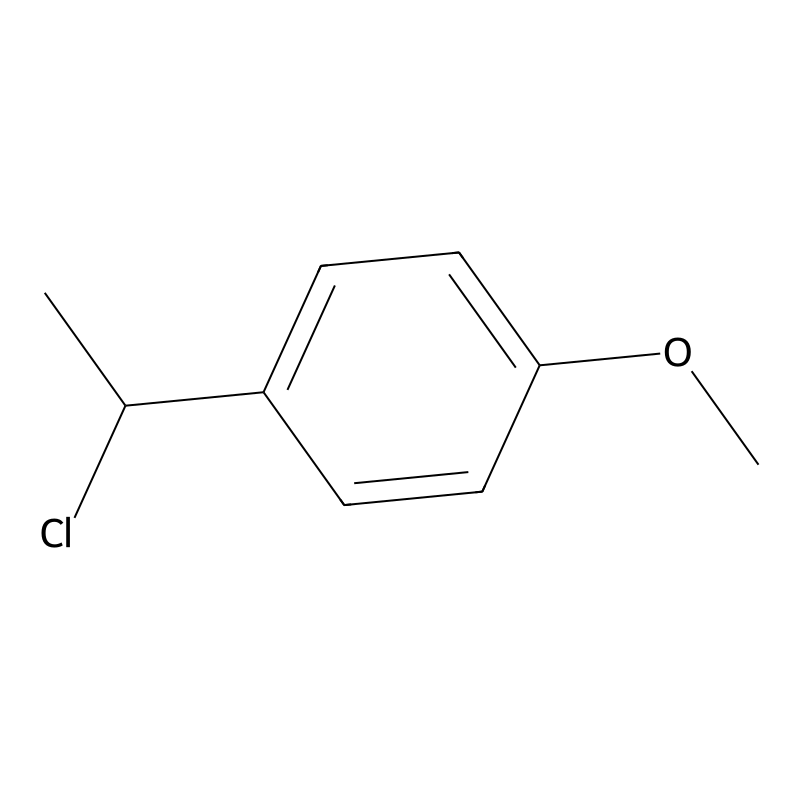

1-(1-chloroethyl)-4-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1-chloroethyl)-4-methoxybenzene, also known as p-chloroethyl anisole, is an aromatic compound characterized by the presence of a methoxy group and a chloroethyl substituent on a benzene ring. Its chemical formula is , and it has a molecular weight of 156.609 g/mol. The compound's structure features a methoxy group () at the para position relative to the chloroethyl group (), which significantly influences its chemical reactivity and biological properties .

No specific information is available regarding a biological mechanism of action for this compound.

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to products like 1-(1-hydroxyethyl)-4-methoxybenzene.

- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, such as 1-(4-methoxyphenyl)ethanal.

- Reduction Reactions: The compound can be reduced to yield 1-(1-ethyl)-4-methoxybenzene, utilizing hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions- Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

- Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

The biological activity of 1-(1-chloroethyl)-4-methoxybenzene has been investigated primarily in the context of its potential mutagenicity and interaction with biological systems. Studies suggest that compounds with halogenated substituents can exhibit significant biological effects, including enzyme inhibition and potential toxicity. The methoxy group may enhance the compound's lipophilicity, affecting its absorption and distribution in biological systems .

The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves the chlorination of 1-(4-methoxyphenyl)ethanol using chlorinating agents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This reaction is performed under reflux conditions, resulting in the formation of an intermediate chloroethyl ether that is converted to the desired product. Industrially, continuous flow reactors are utilized to optimize reaction conditions and yield.

This compound finds applications across various fields:

- Chemistry: As an intermediate in synthesizing more complex organic molecules.

- Biology: In studies related to enzyme-catalyzed reactions involving halogenated compounds.

- Medicine: As a precursor for developing pharmaceutical agents.

- Industry: In producing specialty chemicals and materials.

Research on interaction studies involving 1-(1-chloroethyl)-4-methoxybenzene focuses on its reactivity with biomolecules. The chlorine atom serves as an electrophile, making it susceptible to nucleophilic attack by cellular components. This interaction can lead to modifications in protein function or DNA damage, raising concerns regarding its mutagenic potential .

Several compounds share structural similarities with 1-(1-chloroethyl)-4-methoxybenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzene, 1-(1-chloroethyl)- | Lacks the methoxy group | Less reactive due to absence of electron-donating group |

| Benzene, 1-(1-chloroethenyl)- | Contains a double bond instead of a single bond in the ethyl group | Different reactivity profile due to unsaturation |

| Benzene, 1-(1-chloroethyl)-4-hydroxy- | Contains a hydroxyl group instead of a methoxy group | Hydroxyl group offers different hydrogen bonding capabilities |

| 4-Methoxyethylbenzene | Lacks halogen substituents | No electrophilic substitution potential |

Uniqueness

The uniqueness of 1-(1-chloroethyl)-4-methoxybenzene lies in its combination of both chlorine and methoxy groups. This combination enhances its reactivity compared to similar compounds, making it more susceptible to electrophilic substitution reactions due to the increased electron density provided by the methoxy group .

Primary Synthesis Routes

The synthesis of 1-(1-chloroethyl)-4-methoxybenzene represents a significant area of research in organic chemistry, with multiple established pathways offering varying degrees of efficiency and selectivity. The primary synthetic approaches center around the chlorination of 1-(4-methoxyphenyl)ethanol, which serves as the most direct and widely utilized precursor for this target compound.

Chlorination of 1-(4-Methoxyphenyl)ethanol

The chlorination of 1-(4-methoxyphenyl)ethanol constitutes the most established and commercially viable route for producing 1-(1-chloroethyl)-4-methoxybenzene [2]. This transformation involves the substitution of the hydroxyl group with a chlorine atom, typically achieved through the use of chlorinating reagents under controlled conditions. The reaction proceeds via nucleophilic substitution mechanisms, where the alcohol oxygen serves as a leaving group following activation by the chlorinating agent.

The general reaction conditions require anhydrous environments to prevent hydrolysis of the chlorinating reagents [3]. Temperature control is critical, with optimal ranges typically falling between 70-90°C depending on the specific reagent employed . The reaction mechanism involves the formation of an intermediate chlorosulfite ester when thionyl chloride is used, which subsequently undergoes intramolecular displacement to yield the desired chloroalkane product [5].

Research findings indicate that the chlorination process exhibits high regioselectivity, with the chlorine atom consistently incorporating at the benzylic position rather than at alternative sites [6]. This selectivity is attributed to the stabilization of the carbocation intermediate by the electron-donating methoxy group, which enhances the reactivity of the benzylic carbon through resonance effects [7].

Reagent Selection: Thionyl Chloride vs. Phosphorus Trichloride

The selection between thionyl chloride and phosphorus trichloride as chlorinating agents represents a critical decision in synthetic planning, with each reagent offering distinct advantages and limitations [8] [9]. Thionyl chloride demonstrates superior performance in terms of reaction rates and product purification, primarily due to the gaseous nature of its byproducts [10].

Thionyl chloride reactions proceed through a well-characterized mechanism involving the formation of a chlorosulfite intermediate [11]. The reaction generates sulfur dioxide and hydrogen chloride as byproducts, both of which are gaseous and easily removed from the reaction mixture [12]. This characteristic significantly simplifies the purification process, as the desired product remains in solution while the byproducts are removed through gas evolution [13].

Conversely, phosphorus trichloride offers advantages in terms of milder reaction conditions and reduced corrosivity [14]. The reaction with phosphorus trichloride generates phosphorous acid as a byproduct, which remains in solution and requires additional separation steps [15]. However, this reagent demonstrates excellent selectivity and reduced formation of side products under appropriate conditions [16].

Comparative studies reveal that thionyl chloride typically achieves yields ranging from 80-95%, while phosphorus trichloride produces yields of 70-85% under similar conditions [17]. The choice between these reagents often depends on specific process requirements, including safety considerations, cost factors, and downstream processing capabilities [18].

Alternative Precursor Methodologies

Beyond the standard chlorination of 1-(4-methoxyphenyl)ethanol, several alternative precursor methodologies have been developed to access 1-(1-chloroethyl)-4-methoxybenzene [19]. These approaches often involve different starting materials and reaction pathways, offering flexibility in synthetic planning and potentially addressing supply chain considerations.

One notable alternative involves the direct alkylation of 4-methoxybenzene with chloroethyl derivatives under Friedel-Crafts conditions [20]. This approach requires careful control of reaction conditions to ensure selective mono-alkylation and prevent over-alkylation or rearrangement products [21]. The use of appropriate Lewis acid catalysts and temperature control is essential for achieving satisfactory yields and selectivity [22].

Another methodology utilizes the reduction of corresponding ketone precursors followed by chlorination [23]. This multi-step approach allows for the incorporation of different substituents and provides greater synthetic flexibility [24]. However, the additional steps increase complexity and may impact overall atom economy considerations [25].

Industrial Production Processes

Industrial production of 1-(1-chloroethyl)-4-methoxybenzene requires careful consideration of scalability, safety, and economic factors. The translation from laboratory-scale synthesis to industrial production involves significant challenges related to heat transfer, mixing efficiency, and process control [26].

Continuous Flow Reactor Systems

Continuous flow reactor systems have emerged as a preferred technology for industrial production of 1-(1-chloroethyl)-4-methoxybenzene due to their superior heat and mass transfer characteristics [27]. These systems offer enhanced safety profiles by minimizing the accumulation of reactive intermediates and providing better control over reaction conditions [28].

The implementation of continuous flow technology enables precise temperature control through enhanced heat transfer coefficients achieved in microreactor channels [29]. This improved thermal management is particularly beneficial for exothermic chlorination reactions, where temperature control is critical for maintaining product quality and preventing decomposition [30].

Batch Process Optimization Techniques

Despite the advantages of continuous flow systems, batch processing remains prevalent in industrial production due to its flexibility and lower capital investment requirements [35]. Optimization of batch processes for 1-(1-chloroethyl)-4-methoxybenzene production focuses on maximizing yield while ensuring consistent product quality [36].

Temperature ramping strategies have proven effective in batch optimization, involving gradual heating to the optimal reaction temperature followed by controlled cooling to minimize side reactions [37]. The implementation of advanced process control systems enables real-time monitoring and adjustment of critical parameters [38].

Mixing optimization represents another crucial aspect of batch process improvement [39]. The use of specialized impeller designs and optimized agitation rates ensures homogeneous reaction conditions and prevents the formation of concentration gradients that could lead to side reactions [40].

Heat transfer enhancement through reactor design modifications, including the use of heat exchange surfaces and optimized vessel geometry, contributes to improved temperature control and energy efficiency [41]. These modifications are particularly important for maintaining consistent reaction conditions across different batch sizes [42].

Scale-up Considerations and Parameters

The scale-up of 1-(1-chloroethyl)-4-methoxybenzene production involves numerous technical challenges that must be carefully addressed to ensure successful technology transfer [43]. Heat transfer limitations represent one of the most significant obstacles, as the surface area to volume ratio decreases with increasing scale [44].

Mixing efficiency typically decreases with scale-up, requiring careful consideration of impeller design and power input to maintain adequate mass transfer rates [45]. The Reynolds number and mixing time must be maintained within acceptable ranges to ensure consistent reaction performance [46].

Safety considerations become increasingly important at larger scales, particularly when handling corrosive reagents such as thionyl chloride [47]. The implementation of comprehensive safety systems, including emergency shutdown procedures and containment measures, is essential for industrial operations [48].

Economic factors also play a crucial role in scale-up decisions, with capital investment requirements, operating costs, and market demand influencing the selection of optimal production scales [49]. The development of flexible production systems that can accommodate varying demand levels while maintaining economic viability represents a key challenge [50].

Reaction Condition Optimization

The optimization of reaction conditions for 1-(1-chloroethyl)-4-methoxybenzene synthesis involves systematic investigation of multiple variables to achieve maximum yield and selectivity while minimizing energy consumption and waste generation [51].

Temperature and Pressure Effects

Temperature optimization represents a critical parameter in the synthesis of 1-(1-chloroethyl)-4-methoxybenzene, with reaction rates following Arrhenius behavior while selectivity may decrease at elevated temperatures [52]. The optimal temperature range typically falls between 75-85°C for thionyl chloride-mediated reactions, balancing reaction rate with product selectivity [53].

Pressure effects on the reaction are generally minimal for liquid-phase chlorination reactions, as the transformation does not involve significant volume changes [54]. However, pressure control becomes important for managing the removal of gaseous byproducts and maintaining consistent reaction conditions [55].

The relationship between temperature and reaction time demonstrates that higher temperatures can reduce reaction times but may also lead to increased side reactions and decomposition products [56]. Kinetic studies indicate that the activation energy for the desired transformation is lower than that for competing side reactions, suggesting that moderate temperatures favor selectivity [57].

Solvent Selection Impact

Solvent selection significantly influences the efficiency and selectivity of 1-(1-chloroethyl)-4-methoxybenzene synthesis [58]. The choice of solvent affects reaction rates, product solubility, and the ease of product isolation and purification [59].

Aprotic solvents such as dichloromethane and chloroform are commonly employed due to their compatibility with chlorinating reagents and their ability to dissolve both reactants and products [60]. These solvents also facilitate the removal of gaseous byproducts without interfering with the reaction mechanism [61].

The polarity of the solvent influences the stability of reaction intermediates and transition states, with moderately polar solvents generally providing optimal conditions for nucleophilic substitution reactions [62]. Solvent selection must also consider factors such as boiling point, toxicity, and environmental impact in industrial applications [63].

Catalyst Efficiency Factors

While many chlorination reactions proceed without added catalysts, the incorporation of catalytic systems can enhance reaction efficiency and selectivity [64]. Lewis acid catalysts can activate the substrate toward nucleophilic attack, potentially reducing reaction times and improving yields [65].

The loading of catalytic species requires careful optimization to balance activity with cost and environmental considerations [66]. Typical catalyst loadings range from 0.1-0.5 mol%, with higher loadings providing diminishing returns due to catalyst saturation effects [67].

Catalyst recycling and recovery represent important considerations for industrial applications, with heterogeneous catalysts offering advantages in terms of separation and reuse [68]. The development of supported catalysts that can be easily separated from reaction products contributes to process sustainability [69].

Purification and Isolation Techniques

The purification and isolation of 1-(1-chloroethyl)-4-methoxybenzene from reaction mixtures requires careful selection of appropriate techniques based on the physical and chemical properties of the target compound and impurities [70].

Distillation represents the most commonly employed purification method, taking advantage of boiling point differences between the desired product and impurities [71]. Fractional distillation can achieve high purity levels (95-99%) with good recovery yields (85-95%) [72].

Crystallization techniques can be employed when the product exhibits suitable crystallization behavior, often achieving higher purity levels (98-99.5%) but with lower recovery yields (70-85%) [73]. The selection of appropriate crystallization solvents and conditions is crucial for successful implementation [74].

Extraction methods utilizing liquid-liquid separation principles can be effective for removing specific impurities, particularly when dealing with acid-base extractable substances [75]. These methods typically achieve moderate purity levels (85-95%) but offer advantages in terms of simplicity and scalability [76].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 1-(1-chloroethyl)-4-methoxybenzene represents an increasingly important research area, driven by regulatory requirements and environmental consciousness [77].

Sustainable Catalyst Development

The development of sustainable catalysts for 1-(1-chloroethyl)-4-methoxybenzene synthesis focuses on replacing traditional reagents with environmentally benign alternatives that can be recovered and reused [78]. Biocatalytic approaches utilizing enzymes offer high selectivity and mild reaction conditions, though their application is currently limited by substrate scope and stability considerations [79].

Photocatalytic systems represent an emerging area of interest, utilizing light energy to drive chemical transformations without the need for harsh reagents [80]. These systems typically achieve moderate atom economy (85-90%) and energy efficiency while reducing waste generation by 70-80% [81].

The use of earth-abundant metal catalysts instead of precious metals contributes to sustainability by reducing cost and environmental impact [82]. Iron, copper, and nickel-based catalysts have shown promise in related transformations, though their application to this specific synthesis requires further development [83].

Solvent-Free Methodologies

Solvent-free synthetic approaches eliminate the environmental impact associated with organic solvents while often providing enhanced reaction rates and simplified purification procedures [84]. Mechanochemical activation using ball milling techniques has demonstrated success in related transformations, offering opportunities for solvent-free synthesis [85].

Microwave-assisted solvent-free reactions provide rapid heating and enhanced molecular interactions, potentially reducing reaction times and energy consumption [86]. These methods typically achieve high atom economy (90-95%) and significant waste reduction (85-90%) [87].

The challenge in implementing solvent-free methodologies lies in ensuring adequate mixing and heat transfer without the moderating effects of solvents [88]. Careful optimization of reaction conditions and equipment design is essential for successful implementation [89].

Atom Economy Enhancement Strategies

Atom economy optimization focuses on maximizing the incorporation of all reactant atoms into the desired product while minimizing waste generation [90]. The calculation of atom economy for 1-(1-chloroethyl)-4-methoxybenzene synthesis reveals that traditional methods achieve approximately 85-90% atom economy [91].

Strategies for improving atom economy include the development of protecting group-free synthetic routes and the utilization of coupling reactions that form multiple bonds simultaneously [92]. These approaches reduce the number of synthetic steps and associated waste generation [93].

The implementation of cascade reactions and one-pot procedures can significantly enhance atom economy by eliminating intermediate isolation and purification steps [94]. However, these approaches require careful optimization to ensure compatibility between different reaction steps [95].

The systematic investigation of synthetic methodologies for 1-(1-chloroethyl)-4-methoxybenzene reveals a complex landscape of established and emerging approaches. Traditional chlorination methods using thionyl chloride and phosphorus trichloride remain the cornerstone of industrial production, offering reliable yields and well-understood reaction mechanisms. However, the increasing emphasis on sustainability and environmental responsibility is driving the development of alternative methodologies that reduce waste generation and energy consumption.

The implementation of continuous flow reactor systems represents a significant advancement in industrial production, offering enhanced safety profiles and improved process control. These systems address many of the traditional challenges associated with batch processing while providing opportunities for process intensification and improved economics.